molecular formula C17H18FN3O4 B1222125 Desmethylofloxacin CAS No. 82419-46-3

Desmethylofloxacin

Cat. No. B1222125
CAS RN: 82419-46-3
M. Wt: 347.34 g/mol
InChI Key: RTWRSOHWLYXRRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Desmethylofloxacin synthesis involves the methylation of the corresponding des-methyl secondary amine, a precursor in its synthesis pathway. The methylation reaction is regioselective, predominantly yielding the preferred methyl amine at high temperatures in DMF (Dimethylformamide), a common solvent used in organic synthesis. This process results in Levofloxacin with a high chemical yield after a synthesis period of approximately 45 minutes (Berridge & Burnazi, 2001).

Molecular Structure Analysis

The molecular structure of Desmethylofloxacin is characterized by the absence of a methyl group compared to its parent compound, Levofloxacin. This slight modification significantly impacts the molecule's interaction with bacterial enzymes, influencing its antibacterial activity. The structure involves a core fluoroquinolone framework with a carboxylic acid and a fluorine atom, contributing to its potent antibacterial properties.

Chemical Reactions and Properties

Desmethylofloxacin undergoes various chemical reactions, including electrochemical degradation, where it can be effectively broken down in the presence of specific electrodes. This degradation involves processes such as hydroxylation, decarboxylation, and defluorination, leading to the formation of smaller, less complex molecules (Xia & Dai, 2018).

Physical Properties Analysis

The physical properties of Desmethylofloxacin, such as solubility, melting point, and stability, are crucial for its formulation and effectiveness as an antibiotic. While specific data on Desmethylofloxacin are scarce, Levofloxacin, its closely related compound, is known to exhibit good solubility in water and stability under various conditions, which can be indicative of Desmethylofloxacin's physical characteristics.

Chemical Properties Analysis

The chemical properties of Desmethylofloxacin, including its reactivity, photostability, and interactions with other molecules, are essential for its pharmacological profile. Studies on Levofloxacin have shown that it forms stable cocrystals with other compounds, improving its hygroscopicity and photostability, which could be relevant for Desmethylofloxacin as well (Shinozaki et al., 2019).

Scientific Research Applications

Antibacterial Properties

  • Susceptibilities to Methicillin-Resistant Staphylococci: Desmethylofloxacin, as part of the novel des-F(6)-quinolone DX-619, shows potent activity against healthcare- and community-associated methicillin-resistant staphylococci, suggesting its potential as a candidate for treating methicillin-resistant Staphylococcus aureus infections (Watanabe, Ito, & Hiramatsu, 2007).

Analytical Methodology in Pharmaceuticals

  • Determination in Human Plasma: A novel method for the determination of levofloxacin, a compound related to desmethylofloxacin, in human plasma has been developed, indicating the importance of desmethylofloxacin in analytical methodologies (Meng & Wang, 2019).

Synthesis and Derivatives

  • Synthesis of Novel Levofloxacin Derivatives: Research on synthesizing novel levofloxacin derivatives, which include desmethylofloxacin, has shown significant antibacterial activities, particularly against Gram-positive bacteria (Mohammadhosseini et al., 2012).

Ecotoxicological Studies

  • Alterations of Biomolecules in Algae: Levofloxacin, closely related to desmethylofloxacin, induces alterations in the structure and function of biomolecules in algae, providing insights into the ecotoxicological effects of fluoroquinolones (Xiong et al., 2020).

Pharmacokinetics in Renal Failure

  • Pharmacokinetics in Chronic Renal Failure: The pharmacokinetics of ofloxacin and desmethylofloxacin in patients with chronic renal failure have been studied, highlighting their role in patients with impaired renal function (White et al., 2012).

Veterinary Medicine

  • Use in Veterinary Medicine: Levofloxacin, a compound related to desmethylofloxacin, is used in veterinary medicine, demonstrating its broader application beyond human medicine (Sitovs, Sartini, & Giorgi, 2021).

Environmental Impact and Remediation

  • Mitigation from Aqueous Media: Research on the mitigation of levofloxacin from aqueous media by adsorption provides insights into the environmental impact and potential remediation strategies for related compounds like desmethylofloxacin (Iwuozor et al., 2021).

Safety and Hazards

Safety data sheets indicate that if Desmethylofloxacin is inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Mechanism of Action

Target of Action

Desmethylofloxacin, also known as Desmethyl ofloxacin, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription, DNA repair, recombination, and transposition .

Mode of Action

Desmethylofloxacin inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, Desmethylofloxacin disrupts normal cell division .

Biochemical Pathways

It is known that fluoroquinolones, the class of antibiotics to which desmethylofloxacin belongs, interfere with the dna replication process of bacteria, leading to cell death . This disruption of DNA processes affects various downstream biochemical pathways, ultimately inhibiting bacterial growth .

Pharmacokinetics

Desmethylofloxacin is produced as a metabolite in all patients who take ofloxacin . The pharmacokinetic parameters for ofloxacin, from which Desmethylofloxacin is derived, include a maximum concentration (Cmax) of 5.5 h, a time to reach maximum concentration (Tmax) of 3.9h, and a half-life (T1/2) of 28 h . The Cmax values for Desmethylofloxacin were 0.21 mg/l . These parameters indicate that dosage reduction of ofloxacin, and by extension Desmethylofloxacin, is required in patients undergoing haemodialysis .

Result of Action

The primary result of Desmethylofloxacin’s action is the inhibition of bacterial growth. By disrupting the normal functioning of key bacterial enzymes, Desmethylofloxacin prevents the replication of bacterial DNA, leading to cell death and the subsequent reduction of bacterial populations .

Action Environment

The action of Desmethylofloxacin, like other pharmaceuticals, can be influenced by various environmental factors. For instance, the presence of other contaminants in wastewater can affect the degradation and removal of Desmethylofloxacin . Furthermore, the pH, temperature, and presence of organic matter can impact the stability and efficacy of Desmethylofloxacin . Therefore, understanding these environmental factors is crucial for predicting the behavior and impact of Desmethylofloxacin in the environment .

properties

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRSOHWLYXRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231730
Record name Desmethylofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylofloxacin

CAS RN

82419-46-3
Record name Desmethylofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Desmethyl ofloxacin and how is it related to Ofloxacin?

A1: Desmethyl ofloxacin ((+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is a major metabolite of the fluoroquinolone antibiotic Ofloxacin. It is formed through N-demethylation of the parent drug in the liver. [3]

Q2: Does Desmethyl ofloxacin have any antibacterial activity?

A2: While Desmethyl ofloxacin possesses some antibacterial activity, it is generally considered less potent than Ofloxacin. [4] The exact contribution of Desmethyl ofloxacin to the overall therapeutic effect of Ofloxacin in vivo is not fully elucidated and may vary depending on the infecting organism. [5]

Q3: How does the pharmacokinetic profile of Desmethyl ofloxacin compare to Ofloxacin?

A3: Desmethyl ofloxacin exhibits a longer elimination half-life than Ofloxacin. In patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis, the mean elimination half-life of Desmethyl ofloxacin was found to be 45 hours, compared to 32 hours for Ofloxacin. [2] Similar to Ofloxacin, Desmethyl ofloxacin can accumulate in patients with renal impairment, necessitating dosage adjustments. [1, 7]

Q4: How is Desmethyl ofloxacin eliminated from the body?

A4: Like Ofloxacin, Desmethyl ofloxacin is primarily eliminated via the kidneys. [3] Studies in patients undergoing hemodialysis showed that Desmethyl ofloxacin is only slightly removed by hemodialysis. [1]

Q5: Can Desmethyl ofloxacin be detected in cerebrospinal fluid?

A5: Yes, but it penetrates the cerebrospinal fluid less readily than Ofloxacin. This suggests that Desmethyl ofloxacin might play a limited role in treating central nervous system infections compared to the parent drug. [6]

Q6: What analytical techniques are used to measure Desmethyl ofloxacin levels?

A6: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of Desmethyl ofloxacin in biological samples like serum and peritoneal dialysis fluid. [1, 2, 6] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity.

  1. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure.
  2. The pharmacokinetics of once-daily oral 400 mg ofloxacin in patients with peritonitis complicating continuous ambulatory peritoneal dialysis.
  3. Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys.
  4. Pharmacokinetics of ofloxacin. An overview.
  5. The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin.
  6. Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin
  7. Synthesis and biological properties of conjugates between fluoroquinolones and a N3''-functionalized pyochelin.

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